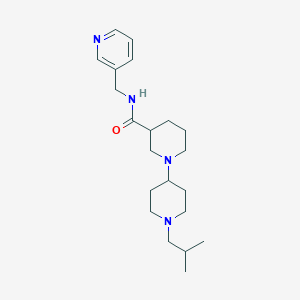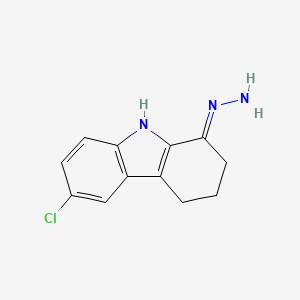
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the family of prolinamide derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. FPPP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide is not fully understood, but it is believed to act on various receptors in the brain and nervous system. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to interact with the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory disorders such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has several advantages for lab experiments, including its ability to modulate the activity of GABA and dopamine receptors. It has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has several limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide. One potential area of study is its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on the development of new synthesis methods for 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, which could improve its efficiency and yield. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide, which could inform its safe use in scientific research.
Synthesemethoden
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with N-(3-methylphenyl)prolinamide in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to achieve the desired product. The synthesis of 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide requires careful attention to detail and proper handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 1-(2-fluorobenzoyl)-N-(3-methylphenyl)prolinamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-6-4-7-14(12-13)21-18(23)17-10-5-11-22(17)19(24)15-8-2-3-9-16(15)20/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFLFWFOFKMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051310.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6051314.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B6051324.png)
![(4-ethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6051347.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6051350.png)
![2-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6051352.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6051358.png)

![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6051372.png)
![[1-(2-methoxybenzyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6051383.png)

![2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051387.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)